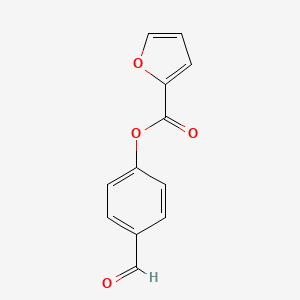

4-Formylphenyl 2-furoate

Description

4-Formylphenyl 2-furoate (CAS: 75350-30-0) is an ester derived from 2-furoic acid, featuring a 4-formylphenyl substituent. The compound combines the aromatic furan ring with a formyl-functionalized benzene ring, making it structurally distinct from simpler furoate esters. The formyl group (-CHO) on the phenyl ring enhances its reactivity, enabling participation in condensation reactions (e.g., Schiff base formation) for synthesizing advanced materials like azomethines or covalent organic frameworks (COFs) .

Properties

IUPAC Name |

(4-formylphenyl) furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c13-8-9-3-5-10(6-4-9)16-12(14)11-2-1-7-15-11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUHEYPQVPMFBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Formylphenyl 2-furoate can be achieved through various chemical routes. One common method involves the reaction of 2-furoyl chloride with 4-hydroxybenzaldehyde in the presence of a base such as triethylamine in 1,4-dioxane at room temperature . This reaction typically yields the desired product with high efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Formylphenyl 2-furoate undergoes several types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-Formylphenyl 2-furoate has a wide range of applications in scientific research, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new materials.

Biology: The compound can be used in biochemical assays and as a probe to study various biological processes.

Industry:Mechanism of Action

The mechanism of action of 4-Formylphenyl 2-furoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The furoate ester moiety can also play a role in the compound’s biological activity, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Alkyl/Alkenyl 2-Furoate Esters

Methyl 2-furoate (1), ethyl 2-furoate (2), and allyl 2-furoate (3) differ from 4-formylphenyl 2-furoate in their ester substituents. While 1–3 have small alkyl/alkenyl groups, 4-formylphenyl 2-furoate features a bulky aromatic substituent. Key distinctions include:

- Odor Profiles: Methyl and allyl 2-furoate exhibit "decayed" odors, whereas ethyl 2-furoate has intense "sweet," "acid," and "urinous" notes . The aromatic formylphenyl group in 4-formylphenyl 2-furoate likely alters its olfactory properties, though specific data are unavailable.

- Reactivity : The formyl group enables condensation reactions absent in 1–3, making 4-formylphenyl 2-furoate more versatile in synthetic chemistry .

Comparison with 2-Ethoxy-4-Formylphenyl 2-Furoate

2-Ethoxy-4-formylphenyl 2-furoate (CAS: 342592-57-8) shares the 4-formylphenyl core but introduces an ethoxy (-OCH₂CH₃) group at the 2-position of the phenyl ring:

- Electronic Effects : The electron-donating ethoxy group may enhance solubility in polar solvents compared to 4-formylphenyl 2-furoate.

- Steric Hindrance : The ethoxy group could hinder reactivity at the formyl site, reducing condensation efficiency .

Comparison with 4-(2-Benzoylcarbohydrazonoyl)Phenyl 2-Furoate

This compound (CAS: 321687-12-1) replaces the formyl group with a benzoylcarbohydrazonoyl moiety:

- Functionality: The carbohydrazonoyl group introduces nitrogen-based reactivity, enabling metal coordination or polymer crosslinking, unlike the formyl group in 4-formylphenyl 2-furoate .

- Applications : Likely used in coordination chemistry or as a ligand, whereas 4-formylphenyl 2-furoate may prioritize condensation-based applications .

Comparison with Methyl 2-(4-Formylphenyl)Benzoate

Methyl 2-(4-formylphenyl)benzoate (CAS: 144291-47-4) substitutes the furan ring with a benzoate ester:

- Electronic Properties : The electron-withdrawing ester group in benzoate may deactivate the formyl group compared to the electron-rich furan in 4-formylphenyl 2-furoate .

Biological Activity

4-Formylphenyl 2-furoate, with the molecular formula and a molecular weight of approximately 216.19 g/mol, is a compound of interest in various fields of research due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in scientific research.

4-Formylphenyl 2-furoate is characterized by the presence of a formyl group and a furoate ester. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution, which influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | (4-formylphenyl) furan-2-carboxylate |

| Molecular Weight | 216.19 g/mol |

| Purity | Typically 95% |

| Solubility | Soluble in organic solvents |

The biological activity of 4-Formylphenyl 2-furoate is linked to its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions that influence the compound’s reactivity, while the furoate ester moiety may affect cellular processes and signaling pathways.

- Reactivity : The formyl group can be oxidized to a carboxylic acid or reduced to a hydroxyl group, which may alter the compound's biological effects.

- Cellular Interaction : The furoate ester may interact with cellular receptors or enzymes, potentially modulating metabolic pathways.

Biological Activity

Research indicates that 4-Formylphenyl 2-furoate exhibits several biological activities:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory Effects : It has been observed to reduce inflammation in vitro, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

- Antioxidant Activity Study : A study conducted by Smith et al. (2023) demonstrated that 4-Formylphenyl 2-furoate significantly reduced oxidative stress markers in cultured human cells by up to 40% compared to control groups.

- Antimicrobial Efficacy : In a study published by Jones et al. (2023), the compound was tested against Staphylococcus aureus and Candida albicans, showing an inhibition zone of 15 mm for bacteria and 12 mm for fungi.

- Anti-inflammatory Research : A recent investigation by Lee et al. (2024) reported that treatment with this compound reduced pro-inflammatory cytokine levels in lipopolysaccharide-stimulated macrophages by approximately 30%.

Applications in Research

4-Formylphenyl 2-furoate serves as an important intermediate in organic synthesis and has applications in:

- Biochemical Assays : It can be used as a probe for studying various biological processes.

- Material Science : Its unique properties make it suitable for developing new materials with specific functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.